molecular formula C18H14Cl2F3N3OS B2740190 3-Chloro-2-({4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]butyl}sulfanyl)-5-(trifluoromethyl)pyridine CAS No. 2062073-72-5

3-Chloro-2-({4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]butyl}sulfanyl)-5-(trifluoromethyl)pyridine

Cat. No.: B2740190
CAS No.: 2062073-72-5
M. Wt: 448.29
InChI Key: ZAKDWWADHSQIJS-UHFFFAOYSA-N
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Description

3-Chloro-2-({4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]butyl}sulfanyl)-5-(trifluoromethyl)pyridine is a complex organic compound known for its unique chemical structure and diverse applications in various fields including chemistry, biology, medicine, and industry. The compound's intricate arrangement of functional groups and heteroatoms contributes to its distinct physicochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 3-Chloro-2-({4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]butyl}sulfanyl)-5-(trifluoromethyl)pyridine generally involves multiple steps, starting from simpler precursors. Typically, the process includes halogenation, nucleophilic substitution, and formation of the oxadiazole ring.

Industrial Production Methods: : Scaling up to industrial production often requires optimizing reaction conditions to ensure high yield and purity. This might involve the use of high-pressure reactors, precise temperature controls, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation to form various oxidative derivatives, often involving common oxidizing agents like KMnO₄ or H₂O₂.

  • Reduction: : Reduction reactions can convert certain functional groups within the molecule to simpler forms, using reducing agents like NaBH₄ or LiAlH₄.

  • Substitution: : Both electrophilic and nucleophilic substitution reactions can be employed, typically involving halogen exchange or nucleophile introduction.

Common Reagents and Conditions

  • Oxidation: : KMnO₄, H₂O₂

  • Reduction: : NaBH₄, LiAlH₄

  • Substitution: : Various halogenating agents, nucleophiles

Major Products: : The primary products formed from these reactions depend on the specific conditions and reagents used, often leading to modified derivatives of the original compound.

Scientific Research Applications

Chemistry

  • Catalysis: : Used as a ligand in transition metal-catalyzed reactions.

  • Organic Synthesis: : Intermediate for the synthesis of more complex molecules.

Biology

  • Biochemical Studies: : Investigates interactions with proteins and nucleic acids.

Medicine

  • Drug Development: : Potential precursor for pharmaceuticals targeting specific pathways.

Industry

  • Material Science: : Integration into polymers for enhanced properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with molecular targets, such as enzymes or receptors. These interactions often involve the trifluoromethyl and oxadiazole groups, which can engage in hydrogen bonding, van der Waals forces, and other non-covalent interactions. The specific pathways influenced depend on the precise biological context, but common themes include inhibition or activation of enzymatic activity, modulation of receptor signaling, and disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyridine

  • 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)butan-1-amine

Uniqueness: : 3-Chloro-2-({4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]butyl}sulfanyl)-5-(trifluoromethyl)pyridine stands out due to its combined presence of the trifluoromethyl group, oxadiazole ring, and sulfur linkage, which collectively contribute to its unique reactivity and application potential.

This article offers a comprehensive look into the compound this compound, detailing its preparation, reactivity, applications, mechanisms, and how it compares to similar compounds.

Properties

IUPAC Name

2-(4-chlorophenyl)-5-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylbutyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2F3N3OS/c19-13-6-4-11(5-7-13)16-26-25-15(27-16)3-1-2-8-28-17-14(20)9-12(10-24-17)18(21,22)23/h4-7,9-10H,1-3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKDWWADHSQIJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)CCCCSC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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